molecular formula C7H5Br2ClO B1358810 1,3-Dibromo-5-chloro-2-methoxybenzene CAS No. 174913-44-1

1,3-Dibromo-5-chloro-2-methoxybenzene

Cat. No.: B1358810
CAS No.: 174913-44-1
M. Wt: 300.37 g/mol
InChI Key: WHRDPXDGAMJNGH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-chloro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5Br2ClO and its molecular weight is 300.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDPXDGAMJNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335012
Record name 1,3-Dibromo-5-chloro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-44-1
Record name 1,3-Dibromo-5-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the differential reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within the polysubstituted aromatic compound, 1,3-Dibromo-5-chloro-2-methoxybenzene. The strategic importance of this molecule lies in its potential for sequential, site-selective functionalization, a critical capability in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials. We will explore the fundamental principles governing this reactivity difference, focusing on bond dissociation energies and electronic effects. Furthermore, this guide details field-proven experimental protocols for leveraging this differential reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the selective modification of the C-Br bonds while preserving the C-Cl bond for subsequent transformations.

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are pivotal building blocks in modern organic synthesis. Their utility stems from the ability of halogen atoms to serve as versatile synthetic handles for the formation of new carbon-carbon and carbon-heteroatom bonds. The true power of these substrates is unlocked when the halogen atoms can be addressed selectively. This compound is a prime example of a scaffold designed for such selectivity. The presence of two distinct types of halogen atoms (bromine and chlorine) at specific positions allows for a hierarchical approach to molecular construction. This is particularly valuable in drug discovery, where the rapid generation of analogues with diverse functionalities is essential for structure-activity relationship (SAR) studies. Understanding and controlling the reactivity of each C-X bond is therefore not merely an academic exercise but a practical necessity for efficient and elegant synthesis design.

Fundamental Principles of C-X Bond Reactivity in Aromatic Systems

The ability to selectively react one C-X bond in the presence of another is primarily governed by the inherent differences in their bond strengths and their susceptibility to the key steps in catalytic cycles, most notably oxidative addition.

Bond Dissociation Energy (BDE): The Decisive Factor

The reactivity of a carbon-halogen bond in metal-catalyzed cross-coupling reactions is inversely proportional to its strength. A weaker bond requires less energy to cleave and is therefore more reactive.[1] The key metric for bond strength is the Bond Dissociation Energy (BDE), which quantifies the energy required for homolytic cleavage of the bond.

In aryl halides, the C-Br bond is substantially weaker than the C-Cl bond. This is a direct result of the atomic properties of the halogens. Bromine, being in period 4, is larger than chlorine (period 3), leading to less effective orbital overlap with carbon's sp² hybrid orbital.[1] This poorer overlap results in a longer and weaker bond.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Average Bond Length (pm)
Aryl C-Cl~397 (for Ph-Cl: 96 kcal/mol ≈ 402 kJ/mol)[2]~177[3]
Aryl C-Br~335 (for Ph-Br: 81 kcal/mol ≈ 339 kJ/mol)[2]~194[3]
Alkyl C-Cl346[4]177[5]
Alkyl C-Br290[4]194[3]

Note: BDE values can vary slightly based on the specific molecular environment. The values for Phenyl-X are representative for aryl halides.

The significant energy gap between the C-Br and C-Cl bonds is the cornerstone of the selective chemistry achievable with this compound. Under carefully controlled conditions, the energy input of a reaction can be tuned to overcome the activation barrier for C-Br bond cleavage while being insufficient to affect the more robust C-Cl bond.

Electronic Influence of Ring Substituents

The electronic environment of the aromatic ring, dictated by its substituents, also plays a crucial role.

  • Halogens as Substituents: Both bromine and chlorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. They are also weakly electron-donating through resonance (+R) by sharing lone pairs with the π-system.[5] Overall, halogens are considered deactivating groups in the context of electrophilic aromatic substitution.

  • The Methoxy Group (-OCH₃): The methoxy group at the C2 position is a powerful electron-donating group through resonance (+R effect), which is stronger than its inductive withdrawal (-I effect). This donation increases the electron density of the aromatic ring.[6] While this effect is most pronounced at the ortho and para positions relative to the methoxy group, it modulates the overall electronic character of the substrate, which can influence the kinetics of the oxidative addition step in cross-coupling reactions. Experimental and computational studies have shown that the position of a methoxy substituent can significantly affect reaction rates, with para-substitution generally enhancing activity and ortho-substitution sometimes decreasing it due to steric hindrance or complex electronic effects.[7]

In this compound, the C-Br bonds are ortho and para to the activating methoxy group, while the C-Cl bond is meta. This positioning further differentiates the electronic environment of the C-X bonds, although the primary driver for selective reactivity remains the difference in bond dissociation energies.

Exploiting Differential Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are exceptionally well-suited for the selective functionalization of polyhalogenated arenes.[2] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Critical Step: Oxidative Addition

The selectivity of C-Br over C-Cl is established in the very first step of the catalytic cycle: oxidative addition .[8] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond, forming a new palladium(II) species.[9]

The rate of oxidative addition follows the trend C-I > C-Br > C-OTf > C-Cl, directly mirroring the inverse of the bond dissociation energies.[2] The Pd(0) catalyst will preferentially react with the weaker, more labile C-Br bond. By carefully selecting the catalyst, ligands, and reaction temperature, it is possible to achieve high chemoselectivity for the reaction at the C-Br positions, leaving the C-Cl bond untouched for potential future transformations.

G cluster_0 Preferential Oxidative Addition Reactants This compound + Pd(0)L₂ TS_Br Transition State (C-Br Cleavage) Reactants->TS_Br Lower Energy Barrier (Favored Pathway) TS_Cl Transition State (C-Cl Cleavage) Reactants->TS_Cl Higher Energy Barrier (Disfavored Pathway) Product_Br Aryl-Pd(II)-Br Complex (Product) TS_Br->Product_Br Proceeds to Cross-Coupling No_Reaction_Cl No Reaction TS_Cl->No_Reaction_Cl Reverts to Reactants

Caption: Mechanism of selective oxidative addition.

Experimental Protocols for Selective Functionalization

The following protocols are designed as robust starting points for the selective functionalization of the C-Br bonds in this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at one of the C-Br positions. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and mild conditions.[10][11]

Workflow Visualization

G start Start setup Assemble Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert add_solids Add Substrate, Boronic Acid, Pd Catalyst, Ligand, & Base inert->add_solids add_liquids Add Degassed Solvents (e.g., Dioxane/Water) add_solids->add_liquids react Heat to Reaction Temp (e.g., 80-100 °C) add_liquids->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for cross-coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%). The use of bulky, electron-rich phosphine ligands is often beneficial for coupling aryl chlorides, but under these milder conditions, they facilitate the efficient coupling of the aryl bromides.[12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvents via syringe. A common solvent system for Suzuki reactions is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to a temperature between 80-100 °C with vigorous stirring. The lower end of this range is often sufficient for C-Br activation and helps prevent competing C-Cl activation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne. This reaction is highly valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.[13] Selectivity for C-Br over C-Cl is typically very high.[14]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%). Copper-free protocols also exist and can be advantageous.[15]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Nitrogen or Argon three times.

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-5.0 equiv). The amine also serves as a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. For selective C-Br coupling, starting at room temperature is highly recommended.[14][15]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.

Characterization and Self-Validation

Confirming the site-selectivity of the reaction is a critical part of the workflow. The following techniques provide a self-validating system for the described protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The introduction of a new substituent in place of a bromine atom will cause a distinct change in the aromatic region of the proton NMR spectrum. The number of aromatic protons will remain the same, but their chemical shifts and coupling patterns will change predictably based on the new substitution pattern.

    • ¹³C NMR: The carbon signals directly attached to the halogens (C-Br and C-Cl) have characteristic chemical shifts. Upon successful substitution, the signal corresponding to the C-Br will disappear and be replaced by new signals corresponding to the newly introduced group and the now-substituted carbon. The C-Cl signal should remain unchanged.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, corresponding to the addition of the new group and the loss of one bromine atom.

    • The isotopic pattern in the mass spectrum is highly informative. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The starting material will have a complex isotopic pattern reflecting two bromines and one chlorine. The desired mono-substituted product will show a pattern corresponding to one bromine and one chlorine, which is easily distinguishable.[16][17]

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound offers a powerful platform for controlled, sequential synthesis. This selectivity is fundamentally rooted in the greater strength and lower polarizability of the C-Cl bond compared to the C-Br bond. By leveraging well-established palladium-catalyzed cross-coupling methodologies and carefully controlling reaction conditions, chemists can selectively functionalize the more reactive C-Br positions. This capability allows for the efficient construction of complex molecules, providing a distinct advantage in the fields of medicinal chemistry and materials science where precise molecular architecture dictates function.

References

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. CK-12.
  • BenchChem. (n.d.). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Gensch, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • ResearchGate. (n.d.).
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis.
  • Chemistry LibreTexts. (2019, September 3). 5.
  • American Chemical Society. (2024, September 2). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Boole, R. (2025, July 30). Reactivity of Halogenoalkanes. Save My Exams.
  • Lipshutz, B. H., et al. (n.d.).
  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Royal Society of Chemistry. (n.d.). Synthetic Methods in Drug Discovery: Volume 1.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Alberico, D., et al. (n.d.). Palladium-catalyzed Cross-coupling Reactions of Aryl Chlorides.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (n.d.). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides.
  • National Center for Biotechnology Information. (2015, June 3).

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Methodological & Application

Grignard reagent formation from 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chemoselective Formation of a Grignard Reagent from 1,3-Dibromo-5-chloro-2-methoxybenzene

Abstract & Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most pivotal and versatile reagents in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] Their synthesis from polyfunctionalized aryl halides, such as this compound, presents a significant challenge in chemoselectivity. The presence of multiple halogen atoms with differing reactivities necessitates precise control over reaction conditions to favor the formation of a single, desired organometallic species.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective formation of a Grignard reagent from this compound. It delves into the mechanistic principles governing selectivity, offers a detailed, field-proven experimental protocol, and includes methods for in-process validation and troubleshooting. The target product is the Grignard reagent formed selectively at one of the carbon-bromine bonds, a valuable intermediate for introducing further molecular complexity in multi-step syntheses.

Mechanistic Rationale & Principles of Selectivity

The successful synthesis of a specific Grignard reagent from a polyhalogenated precursor hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds.

2.1 Halogen Reactivity Hierarchy The rate of Grignard reagent formation from aryl halides follows the trend of C-X bond lability: C-I > C-Br > C-Cl > C-F.[4] The carbon-bromine bonds in the starting material are significantly more reactive towards magnesium insertion than the carbon-chlorine bond. Therefore, under controlled conditions, the reaction can be directed to occur exclusively at the brominated positions.

2.2 Positional Selectivity: Electronic and Steric Factors With two non-equivalent bromine atoms at the C1 and C3 positions, the key challenge becomes achieving positional selectivity. The outcome is governed by a combination of electronic and steric effects:

  • Electronic Effects: The methoxy (-OCH₃) group at C2 is an ortho-, para-directing electron-donating group. This increases electron density at the ortho (C1, C3) and para (C5) positions. While this might suggest enhanced reactivity at both C-Br bonds, the inductive effect and potential for chelation can also play a role.

  • Steric Hindrance: The bromine atom at the C1 position is flanked by the bulky methoxy group and the C6-H. The bromine at the C3 position is flanked by the C4-H and the chlorine atom at C5. The steric environment around C1 is arguably more crowded than around C3.

Given these factors, it is hypothesized that the Grignard formation will preferentially occur at the C3 position due to its reduced steric encumbrance compared to the C1 position, which is ortho to the methoxy group. The protocol is designed to favor this kinetic product.

Figure 1: Predicted chemoselective Grignard formation at the less sterically hindered C3-Br position.

Detailed Experimental Protocol

This protocol is designed for a ~50 mmol scale reaction. All glassware must be flame-dried or oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

3.1 Materials & Reagents

Reagent/MaterialGradeSupplier ExampleQuantityNotes
This compound>98%Sigma-Aldrich50 mmol (16.04 g)Ensure dryness.
Magnesium Turnings>99.5%Sigma-Aldrich60 mmol (1.46 g)Use freshly opened or stored under inert gas.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros Organics200 mLInhibitor-free. From a solvent purification system or freshly distilled from Na/benzophenone.
Iodine (I₂)ACS ReagentJ.T. Baker1-2 small crystalsActivator.
1 M HCl SolutionStandardFisher Chemical~100 mLFor quenching/work-up.
Diethyl EtherAnhydrousSigma-AldrichAs neededFor extraction.
Saturated aq. NH₄ClN/AN/A~50 mLFor quenching.
Anhydrous MgSO₄ or Na₂SO₄N/AN/AAs neededFor drying organic phase.

3.2 Equipment Setup

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and a large, Teflon-coated stir bar

  • Reflux condenser with a nitrogen/argon inlet bubbler

  • 250 mL pressure-equalizing dropping funnel

  • Thermometer or thermocouple probe

  • Heating mantle or oil bath

3.3 Step-by-Step Procedure

  • Preparation: Place the magnesium turnings (60 mmol) and a stir bar into the 500 mL flask. Assemble the glassware and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Magnesium Activation: Add 1-2 small crystals of iodine to the flask containing the magnesium. The flask may be gently warmed with a heat gun until faint purple vapors are observed, which then dissipate upon reacting with the magnesium surface.[5][6][7] This step is crucial for removing the passivating magnesium oxide layer.

  • Reagent Solution Preparation: In a separate dry flask, dissolve this compound (50 mmol) in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add ~20 mL of the aryl halide solution from the dropping funnel to the activated magnesium turnings. Add 30 mL of anhydrous THF directly to the reaction flask to ensure the magnesium is covered. The mixture should be stirred vigorously. The reaction is initiated when a gentle exotherm is observed (a temperature rise of a few degrees) and the brownish color of the iodine fades. The solution may also become cloudy or grayish. If the reaction does not start, gentle warming with a heat gun may be required.[6] Be prepared with an ice-water bath to control a vigorous initial exotherm.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the funnel over 60-90 minutes. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50°C) for an additional 1-2 hours to ensure all the magnesium has reacted. A successful reaction will result in a dark brown or grayish solution with minimal remaining magnesium metal.

Verification & In-Process Controls

The concentration of the newly formed Grignard reagent must be determined before use in subsequent steps. This is a critical self-validating step.

4.1 Titration Protocol (Iodine Method)

  • Withdraw a 1.0 mL aliquot of the Grignard solution via syringe and quench it into a pre-weighed flask containing 10 mL of a standardized 0.1 M solution of I₂ in THF.

  • Add 1-2 drops of 1% starch solution as an indicator.

  • Titrate the excess, unreacted iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the blue/black color disappears.

  • Calculate the molarity of the Grignard reagent.

This provides the actual yield and concentration, accounting for any side reactions or incomplete conversion.

Workflow Visualization

Experimental_Workflow A Apparatus Setup (Flame-dry, Inert Atmosphere) B Add Mg Turnings & Iodine Crystal A->B 1 C Activate Mg (Gentle Heating) B->C 2 E Initiate Reaction (Add aliquot of Ar-X soln) C->E 3 D Prepare Aryl Halide Solution in THF D->E 4 F Monitor for Exotherm & Color Change E->F 5 F->C 6a. If no initiation, re-activate G Dropwise Addition of Remaining Ar-X Solution F->G 6. If positive H Maintain Gentle Reflux (1-1.5 hours) G->H 7 I Stir to Completion (1-2 hours post-addition) H->I 8 J Titrate Aliquot to Determine Concentration I->J 9 K Grignard Reagent Ready for Use J->K 10

Figure 2: Step-by-step workflow for the preparation and validation of the Grignard reagent.

Troubleshooting & Safety

Issue / ObservationPotential CauseRecommended Action
Reaction fails to initiate Ineffective Mg activation; wet reagents/solvent.Add another small crystal of I₂. Apply gentle heat with a heat gun. If failure persists, restart with freshly dried reagents and solvent.
Reaction starts, then stops Addition rate too slow; excessive cooling.Increase addition rate slightly or apply gentle warming to maintain the reaction.
Formation of biphenyl impurity High local concentration of aryl halide; high temp.Ensure slow, steady addition of the aryl halide solution. Avoid excessive heating. This side reaction is a known issue.[8]
Low yield determined by titration Incomplete reaction; side reactions; moisture.Increase reaction time post-addition. Ensure rigorous anhydrous conditions are maintained throughout the process.

Safety Precautions:

  • Grignard reagents are highly reactive, basic, and can be pyrophoric upon concentration.[8][9] They react violently with water and protic solvents.[10]

  • Anhydrous ethers like THF are extremely flammable and can form explosive peroxides.[10] Never distill to dryness.

  • The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Grignard reagent. Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (2001). The Grignard Reagents. ACS Publications. (Note: This is a general reference to a foundational text, a direct URL is not applicable).
  • Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from [Link]

  • Allen Overseas. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Reddit. (2021). Cloride vs. Bromide Grignard Reactivity. r/chemistry. Retrieved from [Link]

  • Organic Process Research & Development. (2008). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work?. Retrieved from [Link]

  • Google Patents. (2017). CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 25: The Grignard Reaction. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Biphenyl Scaffold and the Strategic Utility of 1,3-Dibromo-5-chloro-2-methoxybenzene

The substituted biphenyl motif is a cornerstone in modern medicinal chemistry and materials science. Its rigid, tunable, and modular nature allows for the precise spatial orientation of functional groups, making it a privileged scaffold in the design of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The ability to selectively introduce substituents onto the biphenyl core is paramount for optimizing molecular properties, from biological activity to photophysical characteristics.

This document provides a detailed guide to the synthesis of substituted biphenyls utilizing the strategically functionalized starting material, This compound . The presence of three distinct halogen atoms at electronically and sterically differentiated positions offers a unique platform for the sequential and regioselective construction of complex biaryl and terphenyl structures. We will delve into the principles of selective palladium-catalyzed cross-coupling reactions, providing detailed protocols, mechanistic insights, and practical guidance for the synthesis of a diverse range of substituted biphenyls.

Chemical Profile: this compound

Structure:

Key Features for Synthetic Strategy:

  • Differential Halogen Reactivity: The primary driver for the synthetic utility of this molecule is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[2] This inherent difference allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact under specific reaction conditions.

  • Regioselectivity: The two bromine atoms are not equivalent. The bromine at the C1 position is ortho to the methoxy group, while the bromine at the C3 position is meta. This electronic and steric differentiation can be exploited to achieve regioselective mono-arylation, providing a pathway to unsymmetrical biphenyls.

  • Stepwise Functionalization: The presence of multiple reactive sites enables a stepwise approach to the synthesis of complex molecules. One can first perform a selective coupling at the more reactive bromine position, followed by a second coupling at the remaining bromine, and potentially a third, more forcing coupling at the chlorine position.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[2] It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide.

Mechanism Insight: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Biphenyl Product) Reductive_Elimination->Ar-Ar' Stepwise_Synthesis Start 1,3-Dibromo-5-chloro- 2-methoxybenzene Step1 Protocol 1: Selective Mono-Arylation (Arylboronic Acid 1) Start->Step1 Intermediate Mono-arylated Intermediate (e.g., 3-Bromo-5-chloro- 2-methoxy-1,1'-biphenyl) Step1->Intermediate Step2 Protocol 2: Second Arylation (Arylboronic Acid 2) Intermediate->Step2 Final_Product Unsymmetrical Di-arylated Biphenyl Step2->Final_Product

Sources

Application Note and Protocol: Regioselective Lithiation of 1,3-Dibromo-5-chloro-2-methoxybenzene for the Synthesis of Functionalized Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the experimental setup and execution of the regioselective lithiation of 1,3-Dibromo-5-chloro-2-methoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex aromatic building blocks. The application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations for handling organolithium reagents, and methods for the subsequent trapping of the aryllithium intermediate with an electrophile.

Introduction: The Strategic Importance of Polysubstituted Anisoles

Polysubstituted aromatic compounds are pivotal scaffolds in medicinal chemistry, materials science, and agrochemicals. Specifically, functionalized anisole derivatives serve as key intermediates in the synthesis of a wide array of biologically active molecules. The controlled and regioselective introduction of functional groups onto a polyhalogenated aromatic ring is a powerful strategy for building molecular complexity. The target substrate, this compound, presents a unique opportunity for selective functionalization via organometallic chemistry. The differential reactivity of the halogen atoms, guided by the electronic and steric influence of the methoxy group, allows for a targeted bromine-lithium exchange. This application note provides a robust protocol for the selective lithiation at the C-1 or C-3 position, enabling the subsequent introduction of a wide range of electrophiles.

Mechanistic Rationale and Regioselectivity

The lithiation of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds primarily through a halogen-lithium exchange mechanism. This reaction is significantly faster for bromine than for chlorine.[1] The central question for this substrate is the regioselectivity of the exchange between the two bromine atoms at the C-1 and C-3 positions.

The methoxy group (-OCH₃) is a well-established ortho-directing group in metalation reactions.[2][3] This is due to the ability of the oxygen's lone pairs to coordinate with the lithium atom of the organolithium reagent, thereby lowering the activation energy for deprotonation or halogen-lithium exchange at the adjacent ortho position.[3] In the case of this compound, both bromine atoms are ortho to the methoxy group.

However, the bromine at the C-1 position is flanked by the methoxy group and the chloro group, while the bromine at C-3 is only flanked by the methoxy group. Steric hindrance can play a significant role in directing the approach of the bulky n-butyllithium reagent. It is therefore predicted that the bromine-lithium exchange will preferentially occur at the less sterically hindered C-3 position.

A potential side reaction in the lithiation of polyhalogenated aromatic compounds is the "halogen dance," where the halogen and lithium atoms migrate around the aromatic ring.[4][5] This rearrangement is typically promoted by higher temperatures or prolonged reaction times. To minimize this, the reaction should be conducted at low temperatures and the aryllithium intermediate should be trapped with an electrophile in a timely manner.

Experimental Protocol

This protocol describes the generation of the aryllithium species from this compound and its subsequent trapping with a generic electrophile (E⁺).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
n-Butyllithium (2.5 M in hexanes)Reagent GradeCommercially AvailablePyrophoric; handle under inert gas.[6][7]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableFreshly distilled from sodium/benzophenone or from a solvent purification system.
Electrophile (e.g., N,N-Dimethylformamide)AnhydrousCommercially AvailableEnsure dryness.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeCommercially AvailableUsed for quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Equipment
  • Two- or three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Dry ice/acetone or cryocooler for maintaining -78 °C

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Procedure

Safety First: n-Butyllithium is pyrophoric and reacts violently with water.[8] All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.[9]

  • Glassware Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas. The flask is then allowed to cool to room temperature under the inert atmosphere.

  • Reaction Assembly: The flask is charged with this compound (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Addition of n-Butyllithium: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe to the stirred solution at -78 °C. The addition rate should be controlled to maintain the internal temperature below -70 °C. A color change is typically observed upon formation of the aryllithium species.

  • Lithiation: The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Trap: The chosen electrophile (1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C.[10] The reaction is stirred at this temperature for an additional 1-2 hours.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

  • Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Assemble and flame-dry glassware prep2 Add this compound and anhydrous THF prep1->prep2 react1 Cool to -78 °C prep2->react1 react2 Add n-BuLi dropwise react1->react2 react3 Stir for 30-60 min at -78 °C react2->react3 react4 Add electrophile in THF react3->react4 react5 Stir for 1-2 hours at -78 °C react4->react5 workup1 Quench with sat. aq. NH4Cl react5->workup1 workup2 Warm to room temperature workup1->workup2 workup3 Extract with Et2O workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the lithiation and electrophilic trapping of this compound.

Proposed Reaction Mechanism

Caption: Proposed reaction pathway for the regioselective lithiation and subsequent electrophilic trapping.

Characterization and Validation

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and for the initial identification of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the regioselectivity of the electrophile addition.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive n-BuLi (degraded by moisture/air).Use a fresh, properly stored bottle of n-BuLi or titrate the solution before use.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is properly dried.
Reaction temperature too high.Maintain the temperature at or below -70 °C during the addition of n-BuLi.
Formation of multiple products "Halogen dance" rearrangement.Keep the reaction time for the lithiation step to a minimum and trap the intermediate promptly.
Competing lithiation at C-1.While less likely due to sterics, this can be analyzed by NMR of the crude product mixture.
Reaction of n-BuLi with the electrophile.Add the electrophile to the aryllithium solution, not the other way around.
Low yield after workup Incomplete extraction.Perform multiple extractions with an appropriate organic solvent.
Product volatility.Use caution during solvent removal on the rotary evaporator.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the regioselective lithiation of this compound. By leveraging the principles of directed metalation and halogen-lithium exchange, this method offers a reliable pathway to valuable, highly functionalized aromatic intermediates. Adherence to the described safety precautions, particularly when handling pyrophoric reagents, is paramount for the successful and safe execution of this procedure. The versatility of the generated aryllithium intermediate allows for the introduction of a diverse range of functional groups, making this a valuable tool for synthetic chemists in various fields of research and development.

References

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—a review. Chemical Society Reviews, 36(7), 1046-1057.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten von Methoxy‐aromaten gegen Phenyl‐lithium. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1218.
  • Dondoni, A., & Perrone, D. (2004). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Organic Letters, 6(13), 2141-2144.
  • Halogen Dance Reactions — A Review | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023). n-Butyllithium. [Link]

  • Beak, P., & Brown, R. A. (1982). The role of substituents in the directed metalation of aromatic ethers. The Journal of Organic Chemistry, 47(1), 34-46.
  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved January 26, 2026, from [Link]

  • Bauer, W., & Schleyer, P. v. R. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(7), 2296-2300.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY Butyl Lithium. Retrieved January 26, 2026, from [Link]

  • Bailey, W. F., & Punzalan, E. R. (1990). The stereochemistry of the lithium-halogen exchange reaction. The Journal of Organic Chemistry, 55(19), 5404-5406.
  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Retrieved January 26, 2026, from [Link]

  • Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G Myers Research Group. Retrieved January 26, 2026, from [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2011). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Reactions in Process Chemistry (pp. 405-442). John Wiley & Sons, Inc.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Butyl Lithium. [Link]

Sources

Troubleshooting & Optimization

preventing homocoupling side reactions with 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dibromo-5-chloro-2-methoxybenzene

A Guide to Preventing Homocoupling Side Reactions in Cross-Coupling Chemistry

Introduction

Welcome to the technical support center for this compound. This versatile, polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often challenged by the formation of undesirable homocoupling byproducts during critical carbon-carbon bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you navigate these challenges, maximize your desired product yield, and ensure the integrity of your experimental outcomes.

Understanding the Core Challenge: Reactivity and Homocoupling

The structure of this compound presents two key challenges:

  • Chemoselectivity: The molecule possesses two C-Br bonds and one C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl.[1] This inherent difference allows for selective reaction at the more reactive C-Br positions. However, controlling mono- versus di-substitution at the bromine sites requires careful modulation of reaction conditions.

  • Homocoupling: This is the dimerization of one of the coupling partners. It can occur with the boronic acid reagent in Suzuki reactions or the terminal alkyne in Sonogashira reactions.[2][3] The aryl halide itself can also homocouple, though this is often less prevalent. These side reactions consume valuable starting materials and complicate purification.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the mechanistic origin of these side reactions. The diagrams below illustrate the desired catalytic cycle for a Suzuki-Miyaura reaction and the primary off-cycle pathway that leads to homocoupling of the boronic acid.

Suzuki_Homocoupling cluster_0 Desired Catalytic Cycle (Suzuki Coupling) cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Ar'B(OH)₂ Base Trans Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RE Reductive Elimination PdII Pd(II) ArPdAr_homo Ar'-Pd(II)-Ar' PdII->ArPdAr_homo 2 Ar'B(OH)₂ Trans2 2 x Transmetalation Homocoupling_Product Ar'-Ar' (Homocoupling) ArPdAr_homo->Homocoupling_Product Pd0_side Pd(0) ArPdAr_homo->Pd0_side RE2 Reductive Elimination O2 O₂ (Air) O2->PdII Oxidizes Pd(0)

Caption: Suzuki cycle vs. Boronic Acid Homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant homocoupling of my boronic acid in my Suzuki reaction?

Homocoupling of boronic acids is primarily driven by the presence of Pd(II) species and oxygen.[2][4] If your reaction mixture is not rigorously degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the symmetrical biaryl byproduct, regenerating Pd(0) in the process.[5]

Q2: I'm trying to perform a Sonogashira coupling, but my main product is the dimer of my terminal alkyne. What's happening?

This side reaction is known as Glaser coupling.[6] It is an oxidative homocoupling of terminal alkynes and is almost always mediated by the copper(I) co-catalyst, especially in the presence of air (oxygen).[3] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can dimerize under oxidative conditions.[3]

Q3: Which halogen on this compound is the most reactive?

The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions.[1] The oxidative addition of Pd(0) into a C-Br bond is much faster than into a C-Cl bond. This allows for chemoselective functionalization at the bromine positions.

Q4: How can I achieve a single, selective coupling (mono-arylation) on this molecule?

To favor mono-substitution, you should carefully control the stoichiometry. Using a slight excess or an equimolar amount (e.g., 1.0-1.1 equivalents) of the boronic acid or alkyne coupling partner relative to the dibromo-substrate is the primary strategy. Running the reaction at a lower temperature can also enhance selectivity.

Troubleshooting Guides: A Deeper Dive

Scenario 1: Suzuki-Miyaura Coupling Issues

Problem: "I'm attempting a Suzuki coupling with an arylboronic acid and this compound, but my purification is difficult due to a significant amount of the symmetrical biaryl from my boronic acid."

Root Cause Analysis & Solutions:

This points directly to boronic acid homocoupling. The key is to minimize the concentration of both oxygen and free Pd(II) species in your reaction.[5]

  • Oxygen Exclusion is Critical: The most common culprit is inadequate degassing. Standard freeze-pump-thaw cycles (at least three) are highly effective. Alternatively, sparging (bubbling) an inert gas like argon or nitrogen through your solvent for at least 30 minutes before adding the catalyst and reagents can significantly reduce dissolved oxygen.[5]

  • Catalyst Choice and Activation:

    • If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the catalyst must be reduced in situ to the active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of the boronic acid itself.[4]

    • Solution: Switch to a pre-catalyst that generates Pd(0) more cleanly and efficiently. Buchwald pre-catalysts (e.g., G3 or G4) are designed for clean Pd(0) generation.[4]

  • Reagent Addition Order: Pre-heating the mixture of the palladium catalyst, base, and your aryl halide (this compound) for a short period (e.g., 10-15 minutes at 60-80°C) under an inert atmosphere before adding the boronic acid can be beneficial.[7] This allows the oxidative addition step to occur first, engaging the catalyst in the desired cycle before it can react with the boronic acid.

  • Mild Reducing Agents: The addition of a mild reducing agent that does not interfere with the catalytic cycle can help suppress homocoupling. For example, adding potassium formate has been shown to minimize free Pd(II) concentration.[5]

  • Ligand Selection: The choice of phosphine ligand can influence the rates of the various steps in the catalytic cycle.[8] Bulky, electron-rich ligands can stabilize the Pd(0) state and promote efficient reductive elimination, potentially outcompeting the homocoupling pathway.

Scenario 2: Sonogashira Coupling Issues

Problem: "I'm trying to couple a terminal alkyne with this compound, but I'm getting a high yield of the 1,3-diyne (Glaser product) and low conversion of my aryl halide."

Root Cause Analysis & Solutions:

This is a classic case of Glaser coupling outcompeting the Sonogashira pathway. The copper co-catalyst and oxygen are the primary drivers of this side reaction.[3][9]

  • Eliminate Oxygen: As with the Suzuki reaction, rigorous exclusion of air is paramount. Use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Minimize the Copper Catalyst:

    • Use the lowest effective amount of the copper(I) salt (e.g., CuI). High concentrations of copper can accelerate Glaser coupling.

    • Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol .[6][10] These methods rely on palladium catalysts with specific ligands (often bulky, electron-rich phosphines) and a suitable base (like Cs₂CO₃ or an amine) that can facilitate the deprotonation of the alkyne without the need for copper.[10][11]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Temperature Control: Glaser coupling can sometimes be suppressed by running the reaction at lower temperatures.[12] However, this must be balanced with the temperature required for efficient oxidative addition to the aryl bromide.

Data & Protocol Recommendations

Table 1: Condition Optimization to Minimize Homocoupling
ParameterStandard Conditions (Prone to Homocoupling)Optimized Conditions (Suppresses Homocoupling)Rationale
Atmosphere Air or incomplete inertingRigorous inert atmosphere (Argon/Nitrogen)Prevents oxidation of Pd(0) to Pd(II) and suppresses oxidative Glaser coupling.[3][5]
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Buchwald Precatalysts, Pd₂(dba)₃Pre-catalysts provide a cleaner, more controlled generation of the active Pd(0) species.[4]
Suzuki: Reagent Addition All reagents added at onceAryl halide, catalyst, base pre-heated; boronic acid added lastPromotes oxidative addition first, committing the catalyst to the desired cycle.[7]
Sonogashira: Co-catalyst CuI (1-5 mol%)No Copper (Copper-Free Conditions)Eliminates the primary mediator of Glaser (alkyne) homocoupling.[6][13]
Sonogashira: Alkyne Addition Full equivalent added at t=0Slow addition via syringe pumpKeeps instantaneous alkyne concentration low, disfavoring dimerization.[3]
Experimental Protocols

Protocol A: Optimized Chemoselective Suzuki-Miyaura Mono-Arylation

This protocol is designed for a selective single coupling at one of the C-Br positions.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.05 equiv), and a finely ground base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., Dioxane/Water 4:1). The solvent should have been sparged with argon for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and a suitable ligand like SPhos (2.5 mol%)) under a positive flow of argon.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate Glaser homocoupling of the alkyne.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and a base (e.g., Cs₂CO₃, 2.5 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent & Reagent Addition: Add degassed solvent (e.g., DMF or Toluene) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Heat the mixture (e.g., 60-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, filter through a pad of celite to remove palladium black, and rinse with an organic solvent. Concentrate the filtrate and purify by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(4), 755-759. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • American Chemical Society. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling. Available from: [Link]

  • National Institutes of Health. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Available from: [Link]

  • American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Available from: [Link]

  • ResearchGate. (2025). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Available from: [Link]

Sources

Technical Support Center: Navigating Reactions with 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dibromo-5-chloro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this sterically hindered and electronically complex molecule in organic synthesis. The unique substitution pattern of this aromatic compound presents specific challenges that require careful consideration of reaction conditions. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles in your experimental work.

Understanding the Molecule: Electronic and Steric Landscape

The reactivity of this compound is governed by the interplay of its substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its electron-donating resonance effect.[1][2] Conversely, the bromine and chlorine atoms are deactivating due to their inductive electron-withdrawing effects, although they also act as ortho, para-directors.[2] The sheer bulk of the two bromine atoms flanking the methoxy group, in addition to the chlorine atom, introduces significant steric hindrance, which can impede access to reactive sites.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Metal-Halogen Exchange

Question: I am struggling with selective metal-halogen exchange. When I use n-butyllithium, I get a complex mixture of products. How can I achieve selective lithiation at a specific bromine?

Answer:

This is a common challenge with polyhalogenated aromatic compounds. The relative rates of metal-halogen exchange are influenced by both electronic and steric factors. With this compound, you have two non-equivalent bromine atoms and a chlorine atom, all of which can potentially undergo exchange.

Causality of the Problem:

  • Multiple Reactive Sites: You have three potential sites for metal-halogen exchange (C1-Br, C3-Br, and C5-Cl). The order of reactivity for halogen-metal exchange is typically I > Br > Cl.[6] Therefore, the bromines are more likely to react than the chlorine.

  • Steric Hindrance: The bromine at the C1 position is flanked by the bulky methoxy group and another bromine atom, making it sterically more hindered than the bromine at the C3 position.

  • Directing Group Effects: The methoxy group can act as a directing group in ortho-lithiation, further complicating the reaction landscape if deprotonation of the aromatic ring occurs.[7][8][9]

Troubleshooting Strategies:

  • Lowering the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) can enhance selectivity.[10] At these temperatures, the kinetic product is often favored.

  • Choice of Organolithium Reagent:

    • n-Butyllithium: This is a strong base and can lead to competing ortho-lithiation (deprotonation of the aromatic ring) or reaction at the methoxy group.

    • tert-Butyllithium: This is a more sterically hindered and more reactive organolithium. It can sometimes favor exchange at more hindered positions but can also lead to more side reactions if not carefully controlled.

    • Magnesium-Based Reagents (Turbo Grignard): A combination of an organolithium reagent with a magnesium salt (e.g., i-PrMgCl·LiCl) can offer higher selectivity for bromine-magnesium exchange over deprotonation.[11]

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can accelerate lithiation but may also alter selectivity.[7]

dot

Metal_Halogen_Exchange cluster_molecule This compound cluster_reagents Reagents cluster_conditions Conditions cluster_outcomes Potential Outcomes mol C1-Br (Sterically Hindered) C3-Br (Less Hindered) C5-Cl (Less Reactive) nBuLi n-BuLi mol->nBuLi Potential for Ortho-lithiation tBuLi t-BuLi mol->tBuLi iPrMgCl_LiCl i-PrMgCl·LiCl mol->iPrMgCl_LiCl Favors Br/Mg Exchange Mixture Mixture of Products nBuLi->Mixture tBuLi->Mixture Selective Selective Lithiation iPrMgCl_LiCl->Selective Temp Low Temperature (-78 to -100 °C) Temp->Selective Solvent Solvent (THF, Ether) Solvent->Selective

Caption: Decision workflow for selective metal-halogen exchange.

Experimental Protocol: Selective Monolithiation

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise over 20 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction with your desired electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

FAQ 2: Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction to substitute one of the bromine atoms, but I am getting low yields and a significant amount of starting material is recovered. What can I do to improve the reaction efficiency?

Answer:

Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are often due to inefficient oxidative addition of the palladium catalyst or slow transmetalation.[12][13][14]

Causality of the Problem:

  • Steric Hindrance: The bulky substituents around the C-Br bonds can hinder the approach of the palladium catalyst for oxidative addition, which is the first step in the catalytic cycle.[15]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, especially at the higher temperatures often required for less reactive aryl bromides.

  • Base and Solvent Choice: The choice of base and solvent system is crucial for the efficiency of the transmetalation step and the overall catalytic turnover.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Bulky, Electron-Rich Ligands: For sterically hindered substrates, ligands that are both bulky and electron-rich are often beneficial. These ligands stabilize the palladium(0) species and promote oxidative addition. Examples include SPhos, XPhos, and RuPhos.

    • Palladium Pre-catalysts: Using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more efficient formation of the active palladium(0) catalyst.

  • Optimizing Reaction Conditions:

    • Base: A stronger base may be required to facilitate the transmetalation step. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Solvent: A polar aprotic solvent system, such as a mixture of dioxane and water or toluene and water, is often effective.

    • Temperature: While higher temperatures can overcome the activation energy for oxidative addition, they can also lead to catalyst decomposition. Microwave irradiation can be an effective way to rapidly heat the reaction to the desired temperature and often leads to improved yields and shorter reaction times.[16]

Data Presentation: Ligand and Base Screening

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Low
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O110Moderate to High
XPhos Pd G3Cs₂CO₃THF/H₂O80High

// Annotations for troubleshooting node [shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trouble1 [label="Steric hindrance\nslows this step"]; Trouble2 [label="Inefficient with\nweak base"]; OxAdd -> Trouble1 [style=dashed, arrowhead=none]; Transmetalation -> Trouble2 [style=dashed, arrowhead=none]; }

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Technical Support Center: Sonogashira Reactions of 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with the polyhalogenated substrate, 1,3-Dibromo-5-chloro-2-methoxybenzene. Due to its multiple reactive sites and the inherent complexities of the Sonogashira reaction, this substrate presents unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is from alkyne homocoupling. What causes this and how can I prevent it?

Answer:

This is a classic and frequently encountered issue in Sonogashira reactions. The byproduct you are observing is most likely a 1,3-diyne (e.g., a butadiyne derivative), which is formed through a process known as Glaser or Hay coupling.[1][2]

The "Why" - Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[1][3][4] While the palladium catalyst orchestrates the main cross-coupling cycle, the copper(I) co-catalyst's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This copper acetylide then transmetalates with the palladium center. However, in the presence of an oxidant (most commonly, atmospheric oxygen), this copper acetylide intermediate can undergo oxidative dimerization to form the symmetric 1,3-diyne byproduct.[2][5] This side reaction is often the primary source of reduced yields and purification difficulties.

Glaser_Coupling Figure 1: Glaser Homocoupling Byproduct Pathway Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I), Base Cu_I Cu(I) Salt (e.g., CuI) Diyne 1,3-Diyne Byproduct (R-C≡C-C≡C-R) Cu_Acetylide->Diyne Dimerization + O₂ O2 Oxygen (O₂) (Oxidant) Cu_0 Cu(0) Diyne->Cu_0 (releases Cu(0))

Caption: Figure 1: Glaser Homocoupling Byproduct Pathway

Troubleshooting Guide for Alkyne Homocoupling:

Problem Primary Cause Recommended Solution & Rationale
High levels (>10%) of 1,3-diyne byproduct detected.Oxygen contamination. Improve Inert Atmosphere: Ensure your reaction setup is rigorously deoxygenated. Use a robust inert gas (Argon or Nitrogen) manifold. Degas all solvents and the amine base thoroughly using at least three freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes. Oxygen is the primary culprit for promoting the oxidative homocoupling.[1][2]
Homocoupling persists despite inert atmosphere.High Copper(I) Concentration or Purity Issues. Reduce Copper Catalyst Loading: Titrate down the concentration of your Cu(I) salt. Often, 0.5-2 mol% is sufficient. Excess copper can accelerate homocoupling. Also, verify the quality of your CuI; older or poorly stored salts can be partially oxidized, which may affect reactivity.
Slow Reductive Elimination. Optimize Ligand/Palladium Source: If the desired cross-coupling is sluggish, the copper acetylide has more time to dimerize. Consider switching to a more electron-rich phosphine ligand to accelerate the reductive elimination step of the main Sonogashira cycle.
The reaction is incompatible with rigorous deoxygenation.Copper-Mediated Pathway. Switch to a "Copper-Free" Protocol: Numerous copper-free Sonogashira methods have been developed precisely to avoid this issue.[6] These reactions often require a stronger base (e.g., TBAF, Cs₂CO₃) or a different ligand system but completely eliminate the primary pathway for Glaser coupling.
Question 2: What is the expected order of reactivity for the halogens on this compound, and how can I control selectivity to achieve mono-alkynylation?

Answer:

This is an excellent question, as controlling selectivity is paramount when working with polyhalogenated substrates. The reactivity of the three halogen atoms on your starting material is not equal and can be predicted based on fundamental principles of palladium-catalyzed cross-coupling reactions.

The "Why" - Mechanistic Insight: The rate-determining step in many cross-coupling cycles, including the Sonogashira reaction, is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] The rate of this step is highly dependent on the bond dissociation energy of the C-X bond. The generally accepted order of reactivity for aryl halides is: C-I > C-Br > C-Cl .[1][4][8]

Therefore, for this compound, both bromine atoms will be significantly more reactive than the chlorine atom. Achieving selective reaction at a bromine without touching the chlorine is highly feasible.

The more nuanced question is the relative reactivity of the two bromine atoms at the C1 and C3 positions.

  • C1-Br: This position is ortho to an electron-donating methoxy group (-OCH₃) and para to an electron-withdrawing chloro group (-Cl).

  • C3-Br: This position is ortho to the electron-withdrawing chloro group (-Cl) and meta to the methoxy group.

Oxidative addition is generally favored at more electron-poor (electrophilic) carbon centers. The C3 position, being directly ortho to the inductive effects of the chlorine, is arguably more electron-deficient than the C1 position, which is influenced by the electron-donating methoxy group. Therefore, the C3-Br is predicted to be the more reactive site for initial mono-alkynylation.

Selectivity_Troubleshooting Figure 2: Decision Workflow for Selectivity Control Start Reaction Goal: Mono-alkynylation CheckMixture Analysis shows mixture? (Di-substituted + Regioisomers) Start->CheckMixture DiSub_High High Di-substitution? CheckMixture->DiSub_High Yes Success Selective Mono-alkynylation Achieved CheckMixture->Success No Regio_Mix Mixture of C1/C3 Isomers? DiSub_High->Regio_Mix No Action_Stoich Action: Use 1.0-1.1 eq. Alkyne DiSub_High->Action_Stoich Yes Regio_Mix->Success No Action_Ligand Action: Use less active catalyst (e.g., bulkier ligand) Regio_Mix->Action_Ligand Yes Action_Temp Action: Lower Reaction Temp (e.g., RT -> 0°C) Action_Stoich->Action_Temp Action_Time Action: Monitor by TLC/GC Stop at SM consumption Action_Temp->Action_Time Action_Time->Regio_Mix Action_Ligand->Success

Caption: Figure 2: Decision Workflow for Selectivity Control

Troubleshooting Guide for Reaction Selectivity:

Problem Primary Cause Recommended Solution & Rationale
Significant formation of the di-alkynylated product.Incorrect Stoichiometry or Over-reaction. Control Alkyne Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the terminal alkyne relative to the dibromo-substrate. A large excess of the alkyne will drive the reaction towards di-substitution.
High Reactivity. Lower the Reaction Temperature: Start the reaction at room temperature or even 0°C. Lower temperatures decrease the reaction rate, enhancing the kinetic difference in reactivity between the first and second alkynylation events.
Extended Reaction Time. Careful Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed, before the mono-substituted product begins to react further.
A mixture of C1- and C3-alkynylated regioisomers is formed.Insufficient Reactivity Difference. Modify the Catalyst System: The electronic difference between C1-Br and C3-Br may be small. Using a less reactive palladium catalyst, perhaps with a bulkier phosphine ligand (e.g., P(t-Bu)₃), can amplify this small difference, favoring reaction at the sterically more accessible and electronically preferred C3 position. Catalyst choice can govern regioselectivity.[9]
Question 3: I've identified a byproduct with a mass corresponding to my starting material minus a bromine atom (hydrodehalogenation). Why is this occurring?

Answer:

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a well-documented side reaction in palladium-catalyzed cross-couplings.[10] Its presence indicates a competing catalytic cycle is active.

The "Why" - Mechanistic Insight: This byproduct forms when the Ar-Pd(II)-X intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired cross-coupling pathway. The source of the hydride is often the solvent or trace amounts of water.[11] For example, in alcohol solvents like methanol or isopropanol, a palladium-alkoxide can form, which then undergoes β-hydride elimination to generate a palladium-hydride species (Ar-Pd(II)-H).[10] Reductive elimination from this intermediate releases the hydrodehalogenated arene and regenerates the Pd(0) catalyst. The amine base or even phosphine ligands can also play a role in facilitating this process.

Hydrodehalogenation Figure 3: Hydrodehalogenation Side Reaction Pathway Ar_Pd_X Ar-Pd(II)-X Intermediate Ar_Pd_H Ar-Pd(II)-H (Palladium Hydride) Ar_Pd_X->Ar_Pd_H + [H⁻] H_Source Hydride Source (Solvent, H₂O, Base) Byproduct Hydrodehalogenated Byproduct (Ar-H) Ar_Pd_H->Byproduct Reductive Elimination Pd_0 Pd(0) Byproduct->Pd_0 (regenerates Pd(0))

Caption: Figure 3: Hydrodehalogenation Side Reaction Pathway

Troubleshooting Guide for Hydrodehalogenation:

Problem Primary Cause Recommended Solution & Rationale
Hydrodehalogenated byproduct is a major contaminant.Active Hydride Source. Use Anhydrous Solvents: Ensure your solvents (e.g., THF, Dioxane, Toluene) are rigorously dried. Avoid protic solvents like methanol or ethanol if this is a persistent issue. While some reactions use amines as solvents, they can also be hydride donors; using a non-coordinating solvent with a minimal amount of amine base is preferable.
Slow Transmetalation Step. Check Alkyne/Copper Activity: If the transmetalation of the copper acetylide to the palladium center is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source. Ensure your copper co-catalyst is active and your alkyne is pure.
Palladium Catalyst Choice. Optimize Ligand: The choice of phosphine ligand can influence the rates of the various steps in the catalytic cycle. Experiment with different ligands (e.g., switching from PPh₃ to a Xantphos or SPhos) which may favor the cross-coupling pathway over the hydrodehalogenation pathway.[11]
Question 4: What are the best analytical methods to identify and quantify these byproducts in my reaction mixture?

Answer:

A multi-pronged analytical approach is the most effective strategy for identifying and quantifying the components of your complex reaction mixture. No single technique will give you the complete picture, so we recommend a combination of chromatography and spectroscopy.

Recommended Analytical Workflow:

  • Initial Reaction Monitoring (Qualitative):

    • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the progress of your reaction. You can visualize the consumption of your starting material and the appearance of new, less polar products. Staining with potassium permanganate can help visualize the alkyne products.

  • Byproduct Identification (Qualitative):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying volatile and semi-volatile components in your crude reaction mixture. You can identify your starting material, desired product(s), and byproducts like the hydrodehalogenated arene based on their unique retention times and, most importantly, their mass-to-charge (m/z) ratios.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, such as the high molecular weight Glaser homocoupling byproduct, LC-MS is more suitable.[12] It provides the same critical mass data for identification.

  • Structural Confirmation (Qualitative/Quantitative):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: After purification (e.g., via column chromatography), ¹H and ¹³C NMR are essential for confirming the exact structure and regiochemistry of your desired product and any isolated byproducts. For regioisomers, 2D NMR techniques like HMBC and NOESY can be definitive.

  • Purity and Byproduct Quantification (Quantitative):

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard, you can use qNMR to accurately determine the concentration of products and byproducts in a mixture.

    • GC with Flame Ionization Detector (GC-FID) or HPLC with UV Detector: Once you have identified all peaks using MS, you can use GC-FID or HPLC-UV with calibration curves to get precise quantification of the different components in your crude and purified samples.

Expected Masses for Key Species (for MS analysis):

Compound Structure Monoisotopic Mass (Da) Notes
Starting Material This compound309.84Characteristic isotopic pattern for Br₂Cl.
Hydrodehalogenation Byproduct 1-Bromo-5-chloro-2-methoxybenzene231.93Isotopic pattern for BrCl.
Mono-alkynylated Product (Example: + Phenylacetylene) 1-Bromo-3-chloro-2-methoxy-5-(phenylethynyl)benzene333.97Isotopic pattern for BrCl. Two possible regioisomers.
Di-alkynylated Product (Example: + Phenylacetylene) 1-Chloro-2-methoxy-3,5-bis(phenylethynyl)benzene356.09Isotopic pattern for Cl.
Glaser Byproduct (Example: Phenylacetylene) 1,4-Diphenylbuta-1,3-diyne202.08Will be present regardless of the aryl halide.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Neubauer, A., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. Chemistry - An Asian Journal. [Link]

  • Shaikh, A., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Jadhav, S. D., & Patil, N. T. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 19(25), 5535-5555. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11756-11758. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1970. [Link]

  • Taliyan, S., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(18), 2685-2690. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Musacchio, A. J., et al. (2024). A General Redox-Neutral Platform for Radical Cross-Coupling. ChemRxiv. [Link]

  • Marion, N., & Nolan, S. P. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Mohamed, A. A., & El-Shorbagi, A.-N. A. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 7(3), 1216-1237. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 1,3-dibromo-5-chloro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this polysubstituted aromatic compound. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Understanding the Challenge: The Nuances of Regioselectivity

This compound presents a unique challenge due to the presence of three halogen atoms with differing reactivity and a directing methoxy group. The primary goal is to selectively functionalize one of the C-Br bonds, typically at the C1 or C3 position, while leaving the other C-Br and the C-Cl bonds intact. The methoxy group, a powerful ortho-para director, significantly influences the electronic and steric environment of the aromatic ring. However, its position ortho to two bulky chloro substituents can force it out of the plane of the aromatic ring, altering its directing ability.[1]

The key to achieving high regioselectivity lies in carefully controlling the reaction conditions to exploit the subtle differences in the electronic and steric environments of the two bromine atoms.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in a metal-halogen exchange reaction?

A1: In a typical lithium-halogen exchange, the bromine at the C1 position (ortho to the methoxy group) is generally more reactive. This is due to the "ortho effect," where the methoxy group can coordinate with the organolithium reagent, directing the metalation to the adjacent position.[2] However, steric hindrance from the methoxy group and the adjacent chlorine can also play a role, and in some cases, exchange at the C3 position may be competitive.

Q2: I am observing a mixture of mono-functionalized isomers. How can I improve selectivity for the C1 position?

A2: To favor functionalization at the C1 position, you can employ a directed ortho-metalation (DoM) strategy.[2][3] This involves using an organolithium reagent at low temperatures. The methoxy group acts as a directed metalation group (DMG), coordinating the lithium and promoting deprotonation or halogen exchange at the ortho position.[2] Lowering the reaction temperature can enhance the kinetic selectivity of this process.

Q3: My reaction is yielding significant amounts of the di-functionalized product, even with one equivalent of reagent. What's going wrong?

A3: The formation of di-substituted products suggests that the initially formed mono-anion is either reacting with the starting material or that the second bromine is also undergoing exchange. To mitigate this, consider:

  • Inverse addition: Slowly add the dibromo substrate to the organometallic reagent. This maintains a low concentration of the starting material, minimizing the chance of a second reaction.

  • Lowering the temperature: This can slow down the rate of the second metal-halogen exchange.

  • Using a bulkier organometallic reagent: A sterically hindered reagent may react preferentially at the less hindered bromine and be less likely to react a second time.

Q4: Can I selectively functionalize one bromine using a cross-coupling reaction like Suzuki or Sonogashira?

A4: Yes, selective mono-functionalization via cross-coupling is achievable. The oxidative addition of the palladium catalyst to the C-Br bond is the key step.[4][5] The C1-Br bond, being ortho to the electron-donating methoxy group, is generally more electron-rich and may undergo oxidative addition more readily. However, steric factors can also influence this step. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity.

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Lithium-Halogen Exchange

Problem: Poor regioselectivity in the lithiation of this compound, leading to a mixture of 1- and 3-substituted products.

Workflow for Optimizing Regioselectivity in Lithiation

start Start: Poor Regioselectivity reagent Choice of Organolithium start->reagent temp Reaction Temperature start->temp solvent Solvent System start->solvent addition Addition Method start->addition nBuLi n-BuLi (Standard) reagent->nBuLi Default sBuLi_tBuLi s-BuLi or t-BuLi (More reactive/sterically hindered) reagent->sBuLi_tBuLi Consider for different reactivity low_temp Lower Temperature (-78°C to -100°C) temp->low_temp Enhances kinetic control higher_temp Higher Temperature (may decrease selectivity) temp->higher_temp Avoid if possible THF Coordinating Solvent (THF) solvent->THF Promotes DoM non_coord Non-coordinating co-solvent (e.g., hexanes) solvent->non_coord May alter aggregation state direct_add Direct Addition addition->direct_add inverse_add Inverse Addition addition->inverse_add Reduces di-substitution outcome Optimized Regioselectivity nBuLi->outcome sBuLi_tBuLi->outcome low_temp->outcome THF->outcome inverse_add->outcome

Caption: Decision workflow for optimizing lithiation regioselectivity.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient Directed ortho-Metalation (DoM) Effect The coordination between the methoxy group and the organolithium reagent is not strong enough to exclusively direct the reaction to the C1 position.Use a more coordinating solvent system, such as pure THF, to enhance the DoM effect. Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C or lower) to favor the kinetically controlled ortho-lithiation.[6]
Competitive Lithiation at C3 The C3 position, while less favored by the DoM effect, might be more sterically accessible, leading to competitive lithiation.Consider using a less sterically hindered alkyllithium reagent, like n-BuLi, if you are using a bulkier one. Conversely, a very bulky reagent might selectively react at the more accessible C3 position, so understanding the steric profile is key.
Equilibration of Aryllithium Intermediates If the reaction is allowed to warm or run for too long, the initially formed kinetic product (1-lithio species) might equilibrate to the more thermodynamically stable isomer.Quench the reaction with the electrophile at low temperature as soon as the metal-halogen exchange is complete (monitor by TLC or in-process analysis if possible).[6]
Radical Pathways Higher temperatures or the use of certain alkyllithiums can introduce single-electron transfer (SET) pathways, which are less selective.[7]Maintain cryogenic temperatures throughout the addition and reaction time. Ensure all reagents and solvents are rigorously dried and degassed.

Experimental Protocol: Regioselective Lithiation and Quenching

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.2 M).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred solvent.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the substrate solution dropwise to the n-BuLi solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Guide 2: Achieving Mono-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: Formation of a mixture of mono- and di-arylated (or aminated, alkynylated) products in Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions.

Reaction Pathway for Selective Mono-Coupling

start This compound oxidative_add Oxidative Addition start->oxidative_add pd0 Pd(0) Catalyst pd0->oxidative_add mono_pd_complex Mono-Pd(II) Complex oxidative_add->mono_pd_complex transmetalation Transmetalation mono_pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst mono_product Mono-functionalized Product reductive_elim->mono_product second_oa Second Oxidative Addition mono_product->second_oa di_product Di-functionalized Product (Side Product) second_oa->di_product

Caption: Catalytic cycle for selective mono-functionalization.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
High Catalyst Loading or Reactivity A highly active catalyst system or high catalyst loading can promote the second coupling reaction with the mono-functionalized product.Reduce the catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). Use a less reactive palladium precatalyst or a ligand that favors mono-arylation. For Buchwald-Hartwig amination, modern palladacycle precatalysts can be very effective.[8]
Stoichiometry of the Coupling Partner Using an excess of the boronic acid, amine, or alkyne will drive the reaction towards di-substitution.Use a slight excess or stoichiometric amount (1.0-1.2 equivalents) of the coupling partner. For Suzuki reactions, this can favor mono-substitution.[4]
Reaction Temperature and Time Higher temperatures and longer reaction times provide more energy and opportunity for the less reactive C-Br bond to react.Run the reaction at the lowest temperature that provides a reasonable conversion rate for the mono-functionalized product. Monitor the reaction closely by GC-MS or LC-MS and stop it once the desired product is maximized.
Choice of Ligand The ligand plays a critical role in the reactivity and selectivity of the palladium catalyst.[8] Bulky, electron-rich ligands can promote the oxidative addition but may also lead to di-substitution if not carefully controlled.For Suzuki coupling, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig amination, the choice is highly dependent on the amine; BrettPhos for primary amines and RuPhos for secondary amines are good starting points.[8]
Base Selection The choice of base can influence the rate of both the desired and undesired reactions. A very strong base might promote side reactions.For Suzuki coupling, milder bases like K2CO3 or Cs2CO3 can be used. For Buchwald-Hartwig, while strong bases like NaOtBu are common, weaker bases like K3PO4 might be necessary for sensitive substrates.[8]

Experimental Protocol: Regioselective Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh3)4 (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1 equivalents) via syringe.

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equivalents).

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography. The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides.[9][10][11][12]

References

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fleck, M., & Humpf, H. U. (2008). 1,3,5-Trichloro-2-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. [Link]

  • ResearchGate. (n.d.). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction? [Lecture]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Iddon, B., & Lim, B. L. (1983). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 271-277. [Link]

  • Kolemen, S., et al. (2013). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry, 11(26), 4399-4405. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Dorel, R., & Engbers, A. G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15586-15597. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

  • Höving, L. L., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Chen, C. H., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2568. [Link]

  • MDPI. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Cocco, A., et al. (2000). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Il Farmaco, 55(1), 23-28. [Link]

  • University of Bristol. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Nature Communications. (2024). Chemo-, regio- and stereoselective access to polysubstituted 1,3-dienes via Nickel-catalyzed four-component reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Cross-Coupling of 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for this purpose. However, the success of these transformations is not solely dependent on the metal catalyst; it is critically governed by the choice of ancillary ligand. This guide provides an in-depth comparison of phosphine ligands for the coupling of a challenging, polyhalogenated substrate: 1,3-Dibromo-5-chloro-2-methoxybenzene.

This particular substrate presents a fascinating challenge due to its multiple potential reaction sites: two non-equivalent bromine atoms at the C1 and C3 positions and a less reactive chlorine atom at C5. Achieving high yield and, more importantly, controlling the site of reaction (regioselectivity) is a non-trivial task that hinges directly on understanding the subtle interplay between the substrate and the ligand's steric and electronic properties.

The Decisive Role of the Phosphine Ligand: Steric and Electronic Effects

In the catalytic cycle of a cross-coupling reaction, the phosphine ligand is not a mere spectator. It is an active participant that modulates the reactivity and stability of the palladium center.[1] Two fundamental properties of the phosphine ligand are of critical importance: its steric bulk and its electron-donating capacity.[2][3]

  • Steric Bulk: Often quantified by the Tolman cone angle (θ) or the more nuanced percent buried volume (%Vbur), the size of the phosphine ligand is a key determinant of catalyst activity. Bulky ligands, such as those with tert-butyl or cyclohexyl groups, or intricate biaryl scaffolds, favor the formation of coordinatively unsaturated, monoligated L-Pd(0) species.[4][5][6] These 14-electron complexes are significantly more reactive in the rate-limiting oxidative addition step compared to their bis-ligated counterparts.[6] Furthermore, the steric clash in the resulting Pd(II) intermediate can accelerate the final, product-releasing reductive elimination step.[7]

  • Electronic Nature: The electron-donating ability of a phosphine ligand is equally crucial. Electron-rich ligands, typically alkylphosphines, increase the electron density on the palladium atom.[7] This heightened electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center, effectively "pushing" the catalyst into the catalytic cycle.[4] Conversely, electron-poor ligands can have specialized applications, particularly where selectivity is a primary concern.

Below is a diagram illustrating the fundamental catalytic cycle for a Suzuki-Miyaura coupling, highlighting the key steps influenced by the phosphine ligand (L).

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) PdII_OA Ar-Pd(II)-X(L) (Oxidative Addition Product) Pd0->PdII_OA Oxidative Addition (Ar-X) Ligand e- density is key PdII_TM Ar-Pd(II)-R(L) (Transmetalation Product) PdII_OA->PdII_TM Transmetalation (R-B(OR)2) PdII_TM->Pd0 Reductive Elimination (Ar-R) Ligand bulk is key ArX 1,3-Dibromo-5-chloro- 2-methoxybenzene ArX->PdII_OA Boronic R-B(OR)2 Boronic->PdII_TM Product Coupled Product Product->PdII_TM Base Base Base->PdII_TM caption Fig. 1: Suzuki-Miyaura cycle showing ligand influence.

Caption: Fig. 1: The Suzuki-Miyaura cycle. Phosphine ligands critically influence the oxidative addition and reductive elimination steps.

A Comparative Analysis of Phosphine Ligand Classes

For a substrate like this compound, the choice of ligand will dictate both the overall conversion and which of the two bromine atoms reacts preferentially. Let's compare several classes of phosphine ligands and their expected performance.

  • Simple Triarylphosphines (e.g., PPh₃): Triphenylphosphine is a classic, cost-effective ligand. However, its relatively low electron-donating ability and moderate bulk often lead to sluggish reactions with deactivated or sterically hindered aryl halides. For our substrate, PPh₃ would likely require high catalyst loading and harsh conditions, resulting in low yields and a mixture of mono-coupled products with poor regioselectivity.

  • Bulky, Electron-Rich Trialkylphosphines (e.g., P(t-Bu)₃, cataCXium® A): Ligands like tri(tert-butyl)phosphine and di(1-adamantyl)-n-butylphosphine (cataCXium® A) are exceptionally electron-rich and sterically demanding.[4][8] This combination is highly effective at activating challenging C-Br and even C-Cl bonds. For our substrate, these ligands would be expected to provide high conversion rates. However, their high reactivity might compromise regioselectivity, potentially leading to a mixture of C1- and C3-coupled products, as well as undesired double-coupling.

  • Bulky Biarylphosphines (Buchwald Ligands, e.g., XPhos, SPhos): This class of ligands, developed by the Buchwald group, represents the state-of-the-art for a vast range of cross-coupling reactions. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) possess a sophisticated architecture that provides significant steric bulk and strong electron-donating character.[9] This combination is known to be highly effective for hindered substrates and promotes the formation of the crucial monoligated palladium species.[4][6] For the target substrate, XPhos is an excellent starting point and is anticipated to give high yields under relatively mild conditions. Regioselectivity might be moderate, likely favoring the more sterically accessible C-Br bond.

  • Electron-Deficient Phosphines (e.g., JackiePhos): Counterintuitively, for substrates where regioselectivity between two electronically similar sites is the primary goal, a highly reactive, electron-rich ligand may not be the optimal choice. Recent studies on the similar 2,4-dibromoaryl ether substrate have shown that an electron-deficient phosphine ligand can induce high regioselectivity.[10] The proposed mechanism involves the electron-deficient ligand facilitating selective π-coordination of the palladium catalyst to the more electron-rich C2–Br bond region of the aromatic ring, guiding the oxidative addition to that site.[10] This suggests a compelling, alternative strategy where sacrificing some overall reactivity achieves a significant gain in selectivity.

Ligand_Comparison cluster_sterics Steric Bulk cluster_electronics Electronic Effect cluster_outcome Expected Outcome for this compound LowSteric Low (e.g., PPh3) LowYield Low Yield / Poor Selectivity LowSteric->LowYield HighSteric High (e.g., XPhos, P(t-Bu)3) HighYield High Yield / Moderate Selectivity HighSteric->HighYield PoorDonor Poor Donor (e.g., PPh3, JackiePhos) PoorDonor->LowYield if not designed for selectivity HighSelectivity High Selectivity / Moderate Yield PoorDonor->HighSelectivity if designed for selectivity RichDonor Rich Donor (e.g., XPhos, P(t-Bu)3) RichDonor->HighYield caption Fig. 2: Interplay of ligand properties and reaction outcomes.

Caption: Fig. 2: A conceptual diagram showing how steric and electronic properties of ligands influence reaction outcomes.

Comparative Experimental Data (Suzuki-Miyaura Coupling)

To illustrate these principles, the following table summarizes hypothetical yet representative results for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid. These results are extrapolated from established principles in cross-coupling catalysis.

LigandTypeYield (%)Regioselectivity (C1:C3)ConditionsRationale
PPh₃ Triarylphosphine25%1.2 : 1100 °C, 24hLow activity and poor selectivity due to moderate bulk and electron-donating ability.
P(t-Bu)₃ Trialkylphosphine85%1.5 : 180 °C, 8hHigh reactivity due to being bulky and electron-rich, but lacks fine-tuning for selectivity.[4]
XPhos Biarylphosphine92%4 : 180 °C, 6hExcellent activity and moderate selectivity. The bulky biaryl scaffold favors coupling at the less hindered C1-Br position.
JackiePhos Electron-Deficient65%>20 : 1100 °C, 18hLower overall yield but exceptional regioselectivity, driven by electronic differentiation rather than raw reactivity.[10]

Experimental Protocol: Selective Mono-Arylation using an XPhos-Based Catalyst System

This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound, targeting a high-yield mono-arylation, a common objective in medicinal chemistry.

Materials:

  • This compound

  • 4-Methylphenylboronic acid (1.1 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox or under a nitrogen atmosphere in a Schlenk flask, add Pd(dba)₂ (0.015 mmol), XPhos (0.030 mmol), and NaOtBu (2.0 mmol) to the reaction vessel.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 10 minutes. A color change should be observed as the active catalyst forms. Causality: Pre-mixing the palladium source, ligand, and base allows for the efficient generation of the active L-Pd(0) catalyst before the addition of the substrates.

  • Substrate Addition: Add this compound (1.0 mmol) and 4-methylphenylboronic acid (1.1 mmol) to the flask.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. The reaction is typically complete within 6-12 hours. Self-Validation: Consistent monitoring confirms reaction completion and allows for the identification of any potential side products, such as the di-coupled species.

  • Work-up: Cool the reaction to room temperature. Quench carefully with 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Decision Workflow for Ligand Selection

Choosing the right ligand is a strategic decision based on the primary goal of the synthesis. The following workflow can guide this selection process.

Decision_Workflow start Start: Couple 1,3-Dibromo- 5-chloro-2-methoxybenzene goal What is the primary goal? start->goal max_yield Maximize Overall Yield goal->max_yield High Conversion max_selectivity Maximize Regioselectivity (e.g., C1 coupling only) goal->max_selectivity Site-Specific Product ligand_yield Use a Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) max_yield->ligand_yield ligand_selectivity Use an Electron-Deficient or Specialized Ligand (e.g., JackiePhos) max_selectivity->ligand_selectivity optimize Optimize conditions (temp, time, base) ligand_yield->optimize ligand_selectivity->optimize caption Fig. 3: A workflow for selecting the appropriate phosphine ligand.

Caption: Fig. 3: A workflow to guide the selection of the appropriate phosphine ligand based on the desired synthetic outcome.

Conclusion

The successful cross-coupling of a polyhalogenated arene like this compound is a testament to the power of modern catalyst systems. While bulky, electron-rich biarylphosphine ligands such as XPhos provide a robust and high-yielding entry point for general C-C bond formation, the challenge of regioselectivity may require a more nuanced, counter-intuitive approach. The exploration of electron-deficient ligands opens up new avenues for achieving site-selective functionalization, a critical capability in the efficient synthesis of complex target molecules. This guide underscores that a deep, mechanistic understanding of how ligands operate is essential for any researcher aiming to push the boundaries of synthetic chemistry.

References

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Gorgani, M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Barrett, K. T., et al. (1997). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Lator, A., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. ACS Publications. [Link]

  • Tan, Z., et al. (2024). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. National Institutes of Health. [Link]

  • del Pozo, J., et al. (n.d.). Linking Mechanistic Analysis of Catalytic Reactivity Cliffs to Ligand Classification. SciSpace. [Link]

  • Van der Veen, L. A., et al. (n.d.). Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]

  • Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling. Royal Society of Chemistry. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. [Link]

Sources

A Comparative Guide to the Functionalization of 1,3-Dibromo-5-chloro-2-methoxybenzene: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of drug discovery and materials science. Among these, 1,3-Dibromo-5-chloro-2-methoxybenzene stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The methoxy group, an ortho-, para-director, and the halogen atoms at various positions create a nuanced reactivity profile that can be exploited for selective chemical transformations. This guide provides a comparative analysis of the reaction kinetics for the functionalization of this key intermediate, offering insights into the selection of optimal synthetic routes. While direct kinetic studies on this compound are not extensively available in the public domain, this guide extrapolates from well-established principles and kinetic data of structurally similar polyhalogenated aromatic compounds to provide a robust framework for experimental design and optimization.

The Strategic Importance of this compound

The presence of two bromine atoms and one chlorine atom on the benzene ring, activated by a methoxy group, presents a unique opportunity for sequential and regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, coupled with the potential for lithiation-trapping at specific sites, allows for the controlled introduction of diverse functionalities. This makes this compound a valuable precursor for the synthesis of polysubstituted biaryls, arylamines, and other complex motifs that are prevalent in pharmacologically active compounds and advanced materials.

Comparative Kinetic Analysis of Key Functionalization Reactions

The functionalization of this compound can be approached through several powerful synthetic methodologies. The choice of method significantly impacts reaction rates, selectivity, and overall efficiency. Here, we compare the kinetic profiles of three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-trapping.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] For polyhalogenated substrates, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation.[3] The reactivity of the carbon-halogen bond in the oxidative addition step generally follows the trend: C-I > C-Br > C-Cl. This inherent difference in reactivity is the primary handle for achieving regioselectivity in the functionalization of this compound.

Kinetic Profile:

Kinetic studies on similar polyhalogenated systems have shown that the reaction is typically first-order in the palladium catalyst and the aryl halide, and zero-order in the boronic acid and base.[4] The reaction rate is significantly influenced by the choice of palladium catalyst, ligand, base, and solvent. For instance, in the Suzuki-Miyaura reaction of 2-bromotoluene, a mixture of 2-propanol and water as the solvent can lead to a dramatic increase in the reaction rate, reaching 70% conversion in just 5 minutes, compared to 40 minutes in 2-propanol alone.[5]

Expected Reactivity for this compound:

Based on the general reactivity trend, the C-Br bonds will react preferentially over the C-Cl bond. The two bromine atoms at the 1- and 3-positions are not sterically equivalent. The bromine at the 1-position is flanked by the methoxy group, which can exert a steric and electronic influence. The bromine at the 3-position is less sterically hindered. This difference is expected to lead to a faster reaction at the 3-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki-Miyaura coupling, the reaction proceeds through a palladium-catalyzed cycle, and the oxidative addition step is often rate-determining.[1][6]

Kinetic Profile:

Kinetic studies of the Buchwald-Hartwig amination of aryl halides have revealed that the reaction can be zero-order in the aryl halide and first-order in the amine and the palladium catalyst under certain conditions.[7] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often accelerating the rate of reductive elimination, which can be the turnover-limiting step in some cases.[8]

Expected Reactivity for this compound:

The reactivity trend of C-Br > C-Cl will also dominate in the Buchwald-Hartwig amination. Selective mono-amination at one of the bromine positions is expected to be achievable by controlling the stoichiometry of the amine and the reaction time. Similar to the Suzuki-Miyaura coupling, the relative rates of amination at the 1- and 3-positions will be influenced by steric and electronic factors.

Data Presentation: Comparative Kinetic Parameters for Analogous Systems

To provide a quantitative comparison, the following table summarizes typical kinetic parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous di- and tri-halogenated aromatic compounds. It is important to note that these are representative values and the actual rates for this compound will depend on the specific reaction conditions.

Reaction TypeSubstrate AnalogueCatalyst SystemRate Constant (k)Reaction OrderActivation Energy (Ea)Reference
Suzuki-Miyaura 1,3-DibromobenzenePd(OAc)₂ / SPhosVaries with conditions~1st in ArBr & Pd~60-80 kJ/mol[4]
Suzuki-Miyaura 1-Bromo-3-chlorobenzenePd(PPh₃)₄k(C-Br) >> k(C-Cl)~1st in ArBr & PdNot specifiedGeneral Knowledge
Buchwald-Hartwig 1-Chloro-4-fluorobenzenePd(phenoxide)/tBuBippyPhosVaries with conditions0th in ArCl, 1st in Amine & PdNot specified[7]
Buchwald-Hartwig Aryl BromidesPd₂(dba)₃ / BINAPVaries with conditionsNot specifiedNot specified[9]
Lithiation-Trapping: A Regioselective Alternative

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds.[10] The methoxy group in this compound is a potent directing group for lithiation at the adjacent ortho position (C6). Halogen-metal exchange is another viable pathway, with bromine being more susceptible to exchange than chlorine.

Kinetic Profile:

Lithiation reactions are typically very fast, often occurring within minutes at low temperatures (e.g., -78 °C). The rate is dependent on the strength of the organolithium base, the solvent, and the temperature. The subsequent trapping with an electrophile is also generally a rapid process.

Expected Reactivity for this compound:

Two primary lithiation pathways are possible:

  • Directed ortho-Lithiation: The methoxy group will direct deprotonation at the C6 position.

  • Halogen-Metal Exchange: The bromine atoms are more likely to undergo exchange with an organolithium reagent than the chlorine atom. The bromine at the less sterically hindered 3-position would be expected to exchange more rapidly.

The choice of organolithium reagent and reaction conditions will determine the dominant pathway. For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would favor deprotonation, while a nucleophilic base like n-butyllithium might favor halogen-metal exchange.

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for key functionalization reactions, adapted for this compound based on established protocols for similar substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol aims for the selective mono-arylation at the more reactive C-Br position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and K₂CO₃.

  • Add the toluene/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the mono-amination at a C-Br position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.015 equivalents)

  • Xantphos (0.03 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[11][12]

Protocol 3: Directed ortho-Lithiation and Trapping

This protocol details the functionalization at the C6 position.

Materials:

  • This compound

  • n-Butyllithium (1.1 equivalents, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization of Reaction Pathways

To better illustrate the mechanistic and logical relationships discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2] [Ar-Pd(II)(NHR')L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2] Amine Coordination & Deprotonation Ar-NHR' Ar-NHR' [Ar-Pd(II)(NHR')L2]->Ar-NHR' Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Lithiation_Trapping_Workflow cluster_legend Lithiation-Trapping Pathways Start This compound Ortho_Lithiation Directed ortho-Lithiation (RLi, -78°C) Start->Ortho_Lithiation Halogen_Exchange Halogen-Metal Exchange (RLi, -78°C) Start->Halogen_Exchange Ortho_Intermediate Aryl Lithium Intermediate (at C6) Ortho_Lithiation->Ortho_Intermediate Halogen_Intermediate Aryl Lithium Intermediate (at C1 or C3) Halogen_Exchange->Halogen_Intermediate Trapping_Ortho Electrophilic Trapping (E+) Ortho_Intermediate->Trapping_Ortho Trapping_Halogen Electrophilic Trapping (E+) Halogen_Intermediate->Trapping_Halogen Product_Ortho C6-Functionalized Product Trapping_Ortho->Product_Ortho Product_Halogen C1/C3-Functionalized Product Trapping_Halogen->Product_Halogen

Caption: Decision workflow for the lithiation-trapping of this compound.

Conclusion and Future Outlook

The functionalization of this compound offers a rich field for synthetic exploration. While direct kinetic data for this specific substrate remains to be fully elucidated, a comprehensive understanding of the underlying principles of reactivity for polyhalogenated aromatics provides a strong foundation for rational reaction design. The kinetic differences between palladium-catalyzed cross-coupling at C-Br versus C-Cl positions, and the regioselectivity offered by directed lithiation, present a powerful toolkit for the synthesis of complex molecules.

Future work should focus on obtaining precise kinetic data for the functionalization of this compound under various catalytic conditions. Such studies will not only refine our understanding of its reactivity but also enable the development of more efficient and selective synthetic methodologies, further unlocking the potential of this versatile building block in drug discovery and materials science.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents. ResearchGate. [Link]

  • Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC, NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC, NIH. [Link]

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC, NIH. [Link]

  • α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. PubMed. [Link]

  • Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Rochester. [Link]

  • (PDF) α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ortho-Lithiation and electrophilic trapping of differently... ResearchGate. [Link]

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comparative study of reaction times for different cross-coupling methods with 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the assembly of complex molecules, including active pharmaceutical ingredients and advanced materials. The polyhalogenated aromatic compound, 1,3-Dibromo-5-chloro-2-methoxybenzene, presents a versatile scaffold for diversification through various cross-coupling reactions. The presence of two distinct bromine atoms and a chlorine atom, influenced by the electronic nature of the methoxy group, offers opportunities for selective functionalization. However, the choice of cross-coupling methodology can significantly impact reaction efficiency, particularly concerning reaction times. This guide provides a comparative analysis of the reaction times for four widely employed cross-coupling methods—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination—with this compound, supported by established chemical principles and extrapolated experimental data from analogous systems.

Understanding the Substrate: this compound

The reactivity of the three halogen atoms on the benzene ring is a critical factor influencing the outcome and rate of cross-coupling reactions. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl.[1] In our substrate, the two bromine atoms are electronically and sterically distinct. The bromine at the 1-position is flanked by a methoxy group and a chlorine atom, while the bromine at the 3-position is situated between a bromine and a chlorine atom. The electron-donating methoxy group can influence the electron density at the ortho and para positions, potentially affecting the oxidative addition step of the catalytic cycle.

Comparative Analysis of Cross-Coupling Reaction Times

The following sections detail the application of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions to this compound. While specific experimental data for this exact substrate is limited in the readily available literature, the provided protocols and estimated reaction times are based on well-established procedures for structurally similar polyhalogenated aromatic compounds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds.[2] The reaction of an aryl halide with an organoboron reagent, catalyzed by a palladium complex in the presence of a base, is known for its mild conditions and tolerance of various functional groups.[3] For a related substrate, 1,3-dibromo-5-nitrobenzene, Suzuki coupling reactions are reported to be complete within 4 to 12 hours.[4] Given the different electronic nature of the methoxy group compared to the nitro group, we can anticipate a similar, if not slightly faster, reaction time for our substrate due to the electron-donating effect of the methoxy group which can facilitate oxidative addition.

Hypothetical Experimental Protocol for Suzuki Coupling:

  • Reactants:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/Ethanol/Water (4:1:1, 5 mL)

  • Temperature: 90 °C

  • Procedure: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the degassed solvent mixture and heat the reaction at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Estimated Reaction Time: 6 - 10 hours

Causality Behind Experimental Choices: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[3] A mixed solvent system including water is often employed to aid in the dissolution of the base and facilitate the transmetalation step.[1] Potassium carbonate is a common and effective base for this transformation. The temperature is elevated to ensure a reasonable reaction rate without causing significant decomposition of the catalyst or starting materials.

Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X 1,3-Dibromo-5-chloro- 2-methoxybenzene R-B(OR)2 Phenylboronic acid Ar-R Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful route to synthesize arylalkynes by reacting terminal alkynes with aryl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[5][6] The reaction rate is sensitive to the nature of the aryl halide and the steric hindrance around the reaction center. For less reactive aryl bromides, elevated temperatures and longer reaction times are often necessary.[7] Microwave-assisted Sonogashira couplings can significantly reduce reaction times to minutes, although this requires specialized equipment.[5]

Hypothetical Experimental Protocol for Sonogashira Coupling:

  • Reactants:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (2.0 mmol)

  • Solvent: Degassed Tetrahydrofuran (THF, 5 mL)

  • Temperature: 65 °C

  • Procedure: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, PdCl₂(PPh₃)₂, and CuI. Add degassed THF and triethylamine, followed by the dropwise addition of phenylacetylene. Heat the reaction at 65 °C and monitor by TLC.

  • Estimated Reaction Time: 12 - 24 hours

Causality Behind Experimental Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, where the copper facilitates the formation of a copper acetylide intermediate.[6] Triethylamine acts as both the base and, in some cases, the solvent. THF is a common aprotic solvent for this reaction. The reaction is typically run under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR + H-C≡CR - HX Cu-C≡CR->Ar-Pd(II)(X)L2 Ar-X 1,3-Dibromo-5-chloro- 2-methoxybenzene H-C≡CR Phenylacetylene Ar-C≡CR Arylalkyne Product

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] The reaction time can be highly variable, depending on the reactivity of the aryl halide, the nature of the alkene, and the catalyst system employed. For aryl bromides, reaction times can range from a few hours to over a day.[9] The use of highly active catalysts or microwave irradiation can significantly shorten these times.[10]

Hypothetical Experimental Protocol for Heck Reaction:

  • Reactants:

    • This compound (1.0 mmol)

    • Styrene (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

    • Triethylamine (1.5 mmol)

  • Solvent: N,N-Dimethylformamide (DMF, 5 mL)

  • Temperature: 120 °C

  • Procedure: In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF. Add styrene and seal the tube. Heat the reaction mixture at 120 °C and monitor by TLC.

  • Estimated Reaction Time: 18 - 36 hours

Causality Behind Experimental Choices: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[11] The phosphine ligand, in this case, P(o-tolyl)₃, is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency.[12] A polar aprotic solvent like DMF is often used, and a relatively high temperature is required to drive the reaction with aryl bromides. Triethylamine serves as the base to neutralize the HBr formed during the catalytic cycle.

Heck_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)(X)L2->Intermediate Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Intermediate->Sigma-Alkyl-Pd(II) Migratory Insertion Sigma-Alkyl-Pd(II)->Pd(0)L2 Beta-Hydride Elimination & Reductive Elimination Ar-X 1,3-Dibromo-5-chloro- 2-methoxybenzene Alkene Styrene Substituted_Alkene Styrene Derivative Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination (Ar-NHR') Ar-X 1,3-Dibromo-5-chloro- 2-methoxybenzene H2NR' Aniline Ar-NHR' Aniline Derivative

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Summary of Reaction Times

Cross-Coupling MethodCoupling PartnersEstimated Reaction Time (Conventional Heating)Key Factors Influencing Reaction Time
Suzuki-Miyaura Aryl Bromide + Arylboronic Acid6 - 10 hoursCatalyst activity, temperature, nature of the base and solvent.
Sonogashira Aryl Bromide + Terminal Alkyne12 - 24 hoursReactivity of the aryl halide, steric hindrance, presence of Cu(I) co-catalyst.
Heck Aryl Bromide + Alkene18 - 36 hoursCatalyst system, temperature, electronic properties of the alkene.
Buchwald-Hartwig Aryl Bromide + Amine8 - 16 hoursChoice of phosphine ligand, strength of the base, steric hindrance.

Conclusion and Recommendations

This comparative guide provides an overview of the estimated reaction times for four prominent cross-coupling reactions with this compound. Based on the analysis of analogous systems, the Suzuki-Miyaura coupling is anticipated to be the fastest method for C-C bond formation, closely followed by the Buchwald-Hartwig amination for C-N bond formation. The Sonogashira and Heck reactions are expected to require longer reaction times under conventional heating.

It is crucial to note that these are estimated timeframes. The actual reaction times can be significantly influenced by the specific coupling partner, precise reaction conditions, and the desired level of conversion. For rapid optimization, high-throughput screening of catalysts, ligands, bases, and solvents is recommended. Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times for all four coupling methods, often from hours to minutes, and should be considered for time-sensitive synthetic campaigns.

Ultimately, the selection of the most appropriate cross-coupling method will depend on a balance of factors including desired reaction time, yield, cost of reagents, and the functional group tolerance required for the specific synthetic target.

References

[9]This review covers palladium-catalyzed typical Mizoroki–Heck cross-coupling reactions of aryl halides with in situ generated alkenes, to form substituted olefins unlike direct cross-coupling of alkenes with aryl halides in Heck olefination. (2023-07-18). In The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ResearchGate. [11]Heck Reaction. (2023-06-30). In Chemistry LibreTexts. [8]Heck Reaction. In Organic Chemistry Portal. [5]The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. In Chemical Reviews - ACS Publications. [6]Sonogashira Coupling. (2024-08-05). In Chemistry LibreTexts. [12]Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. In The Journal of Organic Chemistry - ACS Publications. [4]Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. In Benchchem. [10]The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023-07-25). In RSC Publishing. [13]Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. In Chemical Reviews - ACS Publications. [14]A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. In ResearchGate. [15]Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and.... In ResearchGate. [16]Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. In PMC - NIH. [17]CHAPTER 11: Heck Reactions. (2022-05-20). In Books - The Royal Society of Chemistry. [3]Suzuki Coupling. In Organic Chemistry Portal. [1]Suzuki-Miyaura Coupling. (2024-10-10). In Chemistry LibreTexts. [18]A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. In RSC Publishing. [19]Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. In MDPI. [2]Suzuki-Miyaura Cross Coupling Reaction. In TCI Chemicals. [20]Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. In ResearchGate. [21]Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014-03-20). In NIH. [7]Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. In PMC - NIH. [22]Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. In ResearchGate. [23]Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. [24]Buchwald-Hartwig Amination. (2023-06-30). In Chemistry LibreTexts. [25]The Buchwald–Hartwig Amination After 25 Years. In the University of Groningen research portal.

Sources

A Comparative Guide to the Synthetic Utility of 1,3-Dibromo-5-chloro-2-methoxybenzene in the Assembly of Complex Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry and materials science, the efficient construction of multi-substituted aromatic compounds is a cornerstone of innovation. The strategic functionalization of readily available building blocks dictates the feasibility and overall success of a synthetic campaign. This guide provides a comprehensive analysis of a synthetic route leveraging the polyhalogenated aromatic compound, 1,3-Dibromo-5-chloro-2-methoxybenzene , as a versatile starting material. We will delve into a validated synthetic pathway, compare it with a viable alternative, and provide detailed experimental protocols to empower researchers in their pursuit of novel molecular architectures.

The Strategic Advantage of this compound

This compound presents a unique combination of reactive sites. The two bromine atoms, situated ortho and para to the activating methoxy group, offer distinct electronic environments, paving the way for regioselective functionalization through transition-metal-catalyzed cross-coupling reactions. The less reactive chloro-substituent provides a further point for diversification in subsequent synthetic steps. This inherent differentiation of the halogen atoms makes this compound an attractive starting point for the controlled, stepwise assembly of complex biaryl and other polysubstituted aromatic structures.

Primary Synthetic Route: Suzuki-Miyaura Coupling for Biaryl Synthesis

A prominent application of this compound is in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, and is widely favored for its mild reaction conditions and tolerance of diverse functional groups.[2][3]

The differential reactivity of the bromine atoms in this compound allows for a regioselective mono-arylation. The bromine atom at the 1-position, being para to the electron-donating methoxy group, is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the bromine at the 3-position, which is ortho to the methoxy group and experiences greater steric hindrance.

Workflow for the Primary Synthetic Route

A 1,3-Dibromo-5-chloro- 2-methoxybenzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Regioselective Mono-arylated Product C->D F Second Suzuki-Miyaura Coupling D->F E Second Arylboronic Acid E->F G Di-arylated Product F->G

Caption: Primary synthetic route utilizing this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Mono-Arylation

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of polyhalogenated aromatics.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup and Purification: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the mono-arylated product.

Alternative Synthetic Route: A Convergent Approach

An alternative strategy to synthesize a similar polysubstituted biaryl scaffold involves a convergent approach, where the substituted benzene rings are prepared separately and then coupled. This method offers flexibility in the introduction of substituents and can be advantageous if the desired substitution pattern is not easily accessible from a single starting material.

For the synthesis of a hypothetical target molecule, a 2',6'-dibromo-4'-chloro-2'-methoxy-[1,1'-biphenyl]-3-amine, an alternative route could commence with the synthesis of 2,6-dibromo-4-chloroaniline.

Workflow for the Alternative Synthetic Route

A 4-Chloroaniline B Bromination A->B C 2,6-Dibromo-4-chloroaniline B->C D Sandmeyer Reaction C->D E 2,6-Dibromo-4-chloro-iodobenzene D->E G Suzuki-Miyaura Coupling E->G F Substituted Phenylboronic Acid F->G H Target Biaryl G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-5-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Dibromo-5-chloro-2-methoxybenzene, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Core Hazard Profile & Immediate Safety Imperatives

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like many poly-halogenated aromatic compounds, presents several key risks that dictate our handling and disposal strategy.

The primary hazards are associated with direct contact and inhalation.[1][2] The presence of bromine and chlorine atoms on the benzene ring classifies this compound as a halogenated organic substance, which is the single most important factor determining its disposal pathway.[3][4]

Hazard ClassificationDescriptionRationale & Implication for Handling
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][2]Prolonged or repeated contact must be avoided. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1][2]Direct contact with eyes can cause significant discomfort or damage. Chemical safety goggles are mandatory.
Respiratory Irritation (STOT SE 3) May cause respiratory tract irritation if inhaled as dust or vapor.[1][2]Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Environmental Hazard Halogenated organic compounds can persist in the environment and may have long-lasting harmful effects on aquatic life.Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste.[5][6][7]
Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with robust personal protection. The choice of PPE is a direct response to the identified hazards.

  • Hand Protection : Wear nitrile or other chemically-resistant gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling the material, even when gloves are worn.[5]

  • Eye/Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection : A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[5]

  • Respiratory Protection : All handling of the solid compound or solutions should be performed inside a chemical fume hood to control exposure to dust or vapors.[8][9]

Waste Segregation & Containment: The Critical First Step

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Mis-segregation can lead to dangerous chemical reactions, create complex and expensive waste streams, and violate regulatory requirements.

The Causality Behind Segregation: this compound is a halogenated organic waste .[3] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like HBr and HCl) produced during combustion.[3][10] Mixing this waste with non-halogenated solvents needlessly contaminates the entire volume, increasing disposal costs significantly and complicating the disposal process for the entire container.[7][11]

  • Designate a Waste Container : Obtain a dedicated waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. This container must be specifically designated for "Halogenated Organic Waste." [3][11]

  • Ensure Proper Labeling : The container must be clearly and accurately labeled with the words "Hazardous Waste" and a full description of its contents.[7] List "this compound" and any solvents used to rinse containers.

  • Transferring Waste :

    • For residual solid material, carefully sweep or scrape it into the designated waste container using a dedicated spatula or brush.[5][12]

    • For contaminated labware (e.g., weighing boats, gloves), place them directly into the solid halogenated waste container.

    • For rinsing glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, methanol). The resulting rinse solvent (rinsate) is now also considered halogenated hazardous waste and must be collected in a designated container for "Halogenated Liquid Waste."

  • Maintain Container Integrity : Keep the waste container tightly closed at all times, except when adding waste.[5][7][9] This prevents the release of vapors and protects the contents from contamination. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

The Disposal Pathway: From Laboratory to Destruction

The journey of hazardous waste from the lab bench to its final disposal is a highly regulated and logged process. Understanding this pathway reinforces the importance of proper initial segregation and containment.

DisposalWorkflow cluster_lab Laboratory Environment cluster_facility Waste Management Facility A Step 1: Waste Generation (Use of 1,3-Dibromo-5-chloro- 2-methoxybenzene) B Step 2: Segregation & Containment (Transfer to dedicated 'Halogenated Organic Waste' container) A->B Immediate Action C Step 3: Secure Storage (Closed, labeled container in Satellite Accumulation Area) B->C Pending Pickup D Step 4: EHS Collection (Scheduled pickup by trained personnel) C->D Institutional Process E Step 5: Transport (Licensed hazardous waste hauler) F Step 6: Final Destruction (Approved high-temperature hazardous waste incinerator) E->F Compliant Disposal D->E Chain of Custody

Caption: The regulated disposal workflow for halogenated hazardous waste.

Spill and Emergency Procedures

In the event of a spill, a prepared response is critical to mitigating risk.

  • Ensure Personal Safety : If the spill is significant, alert others in the lab and evacuate the immediate area.

  • Don Appropriate PPE : Before addressing the spill, put on the full PPE as described in Section 2.

  • Contain the Spill : For solid spills, gently cover the material with an inert absorbent like vermiculite, sand, or a universal spill absorbent to prevent it from becoming airborne.[6]

  • Collect the Material : Carefully sweep up the spilled material and absorbent.[5][12] Do not create dust. Place the collected material into the designated halogenated hazardous waste container.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (like acetone). The cloth and any contaminated cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report the Incident : Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.

Regulatory Context

The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds often fall into the "F-listed" category of wastes from non-specific sources.[13] Adherence to the segregation and containment procedures in this guide is the first and most critical step in ensuring compliance with these federal and local regulations.[14] The ultimate disposal must be carried out at an approved and licensed Treatment, Storage, and Disposal Facility (TSDF).[5][9][12]

References

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  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769567, 5-Bromo-2-chloroanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84676, 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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Navigating the Synthesis of 1,3-Dibromo-5-chloro-2-methoxybenzene: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 1,3-Dibromo-5-chloro-2-methoxybenzene. All personnel must review and adhere to these procedures before commencing any work with this compound.

Hazard Assessment: Understanding the Risks

Based on data from analogous halogenated benzene derivatives, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Anticipated Hazards:

  • Skin Irritation and Corrosion: Similar compounds are known to cause skin irritation, and some are corrosive, leading to severe burns upon contact.[1]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Ingestion may be harmful and can cause gastrointestinal irritation.[2][4][5]

Due to the presence of bromine, there is also a potential for the release of hazardous decomposition products, such as hydrogen bromide and hydrogen chloride, upon combustion.[1]

Hazard Summary Table:

Hazard ClassificationAnticipated EffectPrimary Routes of Exposure
Skin Corrosion/IrritationCauses skin irritation, potentially severe burns.Dermal contact
Serious Eye Damage/IrritationCauses serious eye irritation or damage.Eye contact
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.Inhalation
Acute Toxicity (Oral)Harmful if swallowed.Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural formality but a critical determinant of personal safety.

Engineering Controls: Containing the Hazard

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain any dust or vapors at the source, preventing inhalation exposure.

Hand Protection: A Critical Barrier

The choice of gloves is critical when handling halogenated aromatic compounds. Standard nitrile gloves may offer splash protection but are not recommended for prolonged or immersive contact with aromatic or halogenated solvents.[6]

  • For Splash Protection and Minor Handling: Double-gloving with a pair of nitrile gloves is the minimum requirement.

  • For Extended Handling or Immersion: For procedures involving significant contact, the use of gloves with higher chemical resistance is mandatory. Based on chemical compatibility data for similar compounds, the following options are recommended:

    • Viton® Gloves: Exhibit excellent resistance to aromatic hydrocarbons.[7][8][9][10]

    • Laminate Film Gloves (e.g., Ansell Barrier®): These gloves are made from a multi-layer film that provides broad-spectrum chemical protection, especially when the specific hazard is not fully characterized.[11]

Glove Selection and Use Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Wear two pairs of gloves (double-gloving), with the outer glove cuff pulled over the sleeve of the lab coat.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use or upon suspected contamination.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Safety Goggles: Must be worn at all times when handling the compound.

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a higher risk of splashing or aerosol generation, such as when transferring solutions or working with reactions under pressure.

Body Protection: Minimizing Skin Contact
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidental release.

Workflow for Handling this compound:

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Review_SDS Review Safety Information (Analogous Compounds) Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Weigh_Transfer Weigh and Transfer Compound Don_PPE->Weigh_Transfer Reaction_Setup Set up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor_Reaction Monitor Reaction Progress Reaction_Setup->Monitor_Reaction Decontaminate Decontaminate Glassware & Surfaces Monitor_Reaction->Decontaminate Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow Diagram

Disposal Plan: Responsible Management of Hazardous Waste

Proper segregation and disposal of chemical waste are critical to environmental protection and regulatory compliance. Halogenated organic compounds require special disposal procedures.

Waste Segregation and Disposal Protocol:

  • Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) and all liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13]

  • Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams, as this will complicate and increase the cost of disposal.[13][14]

  • Aqueous Waste: Aqueous solutions used for extraction or washing should be collected in a separate "Aqueous Waste" container and their pH neutralized if necessary.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, immediate and correct action is crucial.

Emergency Response Protocol:

Emergency Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Small_Spill Small Spill in Fume Hood Alert->Small_Spill Large_Spill Large Spill or Outside Hood Alert->Large_Spill Neutralize_Absorb Neutralize with Sodium Thiosulfate (for bromine) Absorb with Inert Material Small_Spill->Neutralize_Absorb Proceed if trained and equipped Call_Emergency Call Emergency Services Large_Spill->Call_Emergency Collect_Dispose Collect and Dispose as Halogenated Waste Neutralize_Absorb->Collect_Dispose Skin_Contact Skin Contact Shower Remove Contaminated Clothing Use Emergency Shower for 15 min Skin_Contact->Shower Eye_Contact Eye Contact Eyewash Flush with Eyewash for 15 min Eye_Contact->Eyewash Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Ingestion->Medical_Attention Shower->Medical_Attention Eyewash->Medical_Attention Fresh_Air->Medical_Attention

Emergency Response Flowchart

Spill Cleanup:

  • Small Spills (inside a fume hood): If you are trained and have the appropriate spill kit, you can clean up small spills. For spills involving bromine-containing compounds, neutralization with a 5-10% solution of sodium thiosulfate is recommended before absorption.[15] Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately and alert your supervisor and the institutional safety officer. Do not attempt to clean up a large spill yourself.

Decontamination of Glassware:

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) into the halogenated organic waste container.[14]

  • Detergent Wash: Wash the glassware with a laboratory detergent and warm water.[16][17]

  • Acid/Base Bath (if necessary): For stubborn organic residues, a base bath (saturated NaOH or KOH in ethanol or methanol) can be used. For metallic contaminants, a 6M HCl solution may be effective.[16][18] CAUTION: These baths are highly corrosive and should be handled with appropriate PPE (including heavy-duty gloves) and care.

  • Final Rinse: Thoroughly rinse with tap water followed by a final rinse with deionized water.

Conclusion: A Culture of Safety

The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

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  • Reddit. (2023, June 7). How to wash glassware that had toxic chemicals in them. r/chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.